4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoroethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoroethylthio reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the trifluoroethylthio group onto the phenyl ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenylboronic esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethylthio group, which can enhance biological activity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethylthio group can interact with biological targets, potentially altering their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethylthio group, making it less reactive in certain chemical reactions.
4,4,5,5-Tetramethyl-2-(3-bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of the trifluoroethylthio group, leading to different reactivity and applications.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential bioactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-5-7-11(8-10)21-9-14(16,17)18/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBRQNNLBTYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704110 | |
Record name | 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026797-07-8 | |
Record name | 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.